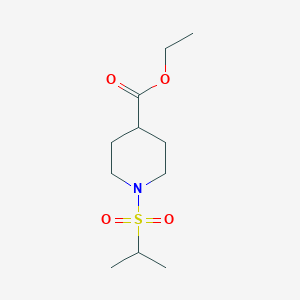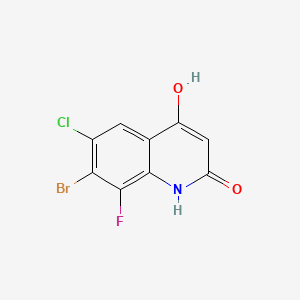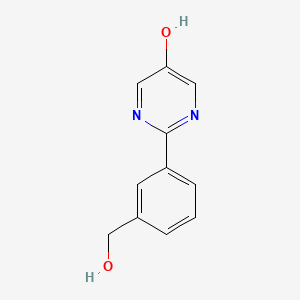
7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate: is a biochemical compound with the molecular formula C11H16ClN5O8 and a molecular weight of 381.73 g/mol . It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is often used in proteomics research and has applications in analytical method development and validation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 7-Methyladenosine Perchlorate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid state .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyladenosine Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Methyladenosine Perchlorate is used as a reference standard in analytical method development and validation. It is also employed in the synthesis of other nucleoside derivatives .
Biology: In biological research, the compound is used to study nucleoside metabolism and its role in cellular processes. It serves as a tool to investigate the effects of methylation on nucleosides .
Medicine: In medicine, 7-Methyladenosine Perchlorate is explored for its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular functions .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Mecanismo De Acción
The mechanism of action of 7-Methyladenosine Perchlorate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating nucleoside metabolism and influencing various cellular processes. It can affect the activity of enzymes involved in nucleoside synthesis and degradation, thereby impacting cellular functions .
Comparación Con Compuestos Similares
Adenosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxyadenosine: A derivative of adenosine lacking the hydroxyl group at the 2’ position.
N6-Methyladenosine: Another methylated derivative of adenosine.
Uniqueness: 7-Methyladenosine Perchlorate is unique due to the presence of both a methyl group and a perchlorate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C11H16ClN5O8 |
|---|---|
Peso molecular |
381.73 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-amino-7-methylpurin-9-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchlorate |
InChI |
InChI=1S/C11H16N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3-5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14);(H,2,3,4,5)/q+1;/p-1/t5-,7-,8-,11-;/m1./s1 |
Clave InChI |
SFLNQWGCEXILKC-YCSZXMBFSA-M |
SMILES isomérico |
CN1C=[N+](C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CN1C=[N+](C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)

![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)

![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)



![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)

